1,4-Diazepan-2-one hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,4-diazepan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c8-5-4-6-2-1-3-7-5;/h6H,1-4H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPBCAMPFHRYOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=O)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1056010-05-9 | |
| Record name | 1,4-Diazepan-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1,4 Diazepan 2 One Hydrochloride and Its Derivatives
Strategic Development of Synthetic Routes
The strategic design of synthetic pathways is crucial for the efficient construction of the 1,4-diazepan-2-one (B1253349) core. This involves exploring both innovative ring-forming reactions and convergent approaches that allow for the rapid assembly of molecular complexity.
Modern Approaches to Ring Formation
Recent advancements in synthetic chemistry have led to the development of novel methods for constructing the seven-membered diazepine (B8756704) ring. One notable approach involves the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates. mdpi.com This reaction proceeds through the formation of a π-allylpalladium intermediate, which then undergoes an intramolecular nucleophilic attack by the amide nitrogen to yield the seven-membered benzodiazepine (B76468) core. mdpi.com
Another modern strategy is the ring expansion of 3-aminoquinoline-2,4-diones, prompted by a base, to form 1,4-benzodiazepine-2,5-diones. acs.org Additionally, the formation of the 1,4-diazepine-2,5-dione ring has been observed as a side reaction during the solid-phase synthesis of peptides containing aspartic acid β-benzyl ester, which can be optimized to become the primary reaction pathway. nih.gov This occurs through the transformation of an aspartimide peptide intermediate. nih.gov
Researchers have also developed a one-pot enantioselective route to tetrahydro-1,4-benzodiazepin-2-ones using an organocatalyzed Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) sequence. chemistryviews.org This method utilizes commercially available starting materials and a quinine-derived urea (B33335) catalyst to achieve high enantioselectivity. chemistryviews.org
Convergent Synthesis Strategies
In one such strategy, a Ugi-4CR is followed by deprotection and intramolecular cyclization. This "UDC" strategy allows for the rapid synthesis of 1,4-benzodiazepine-6-ones with various substitutions derived from the isocyanide and carboxylic acid inputs. nih.gov This approach has been shown to be significantly more efficient than traditional linear syntheses. nih.gov Another convergent method involves a ring-closing metathesis (RCM) of a bis-N-protected diallylurea derivative, followed by deprotection to yield the 1,4-diazepan-2-one core. nih.gov
Catalytic Transformations in 1,4-Diazepan-2-one Synthesis
Catalysis plays a pivotal role in the modern synthesis of 1,4-diazepan-2-ones, offering pathways that are often more efficient and selective than stoichiometric methods. Both transition metal catalysis and, increasingly, organocatalysis and biocatalysis are being employed to construct this important heterocyclic scaffold.
Transition Metal-Catalyzed Reactions (e.g., Palladium-Catalyzed Carbonylation)
Palladium-catalyzed reactions are particularly prominent in the synthesis of 1,4-diazepan-2-one derivatives. A key reaction is the palladium-catalyzed carbonylation of o-bromoaniline derivatives, which facilitates the formation of the 1,4-benzodiazepin-5-one skeleton. unimi.itacs.orgmdpi.com This reaction typically employs a palladium(II) acetate (B1210297) catalyst with a phosphine (B1218219) ligand, such as triphenylphosphine, in a high-boiling solvent like hexamethylphosphoramide (B148902) (HMPA) under a carbon monoxide atmosphere. unimi.itacs.org The yields of these reactions can often be improved by increasing the pressure of carbon monoxide. clockss.org
The intramolecular Buchwald-Hartwig amination is another powerful palladium-catalyzed method for the synthesis of 1,4-benzodiazepine-2,5-diones. mdpi.com This reaction involves the intramolecular coupling of an aryl halide with an amine, and it has been successfully applied to precursors synthesized via the Ugi four-component reaction. mdpi.com Furthermore, palladium-catalyzed cross-coupling reactions of imidoyl chlorides with organoboronic acids provide a divergent route to a wide variety of N1-, C3-amino-, and C5-substituted 1,4-benzodiazepines. researchgate.net
| Reaction Type | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|
| Palladium-Catalyzed Carbonylation | Pd(OAc)₂, PPh₃, CO | Forms 1,4-benzodiazepin-5-one skeleton from o-bromoaniline derivatives. | unimi.itacs.org |
| Intramolecular Buchwald-Hartwig Amination | Pd(OAc)₂, BINAP | Cyclization of Ugi-4CR products to 1,4-benzodiazepine-2,5-diones. | mdpi.com |
| Palladium-Catalyzed Cyclization | Pd catalyst | Cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates. | mdpi.com |
Organocatalysis and Biocatalysis in Diazepan-2-one Synthesis
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of 1,4-diazepan-2-one derivatives. A notable example is the one-pot enantioselective synthesis of tetrahydro-1,4-benzodiazepin-2-ones using a quinine-derived urea as an organocatalyst. chemistryviews.org This process involves a sequence of an organocatalyzed Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization, affording the desired products in good yields and with high enantioselectivity. chemistryviews.org
Biocatalysis offers a green and highly selective alternative for chemical synthesis. mdpi.com While specific examples directly targeting 1,4-diazepan-2-one hydrochloride are less common in the provided search results, the principles of biocatalysis are highly applicable. Enzymes can operate under mild conditions and often eliminate the need for protecting groups, which aligns with green chemistry principles. acs.org The use of enzymes, such as engineered reductive aminases, has been successful in the synthesis of key pharmaceutical intermediates, demonstrating the potential of biocatalysis for the synthesis of complex heterocyclic structures like diazepan-2-ones. mdpi.com
Green Chemistry Principles in 1,4-Diazepan-2-one Synthesis
The application of green chemistry principles to the synthesis of 1,4-diazepan-2-one and its derivatives is an increasingly important area of focus, aiming to reduce the environmental impact of chemical processes. acs.org
Key principles of green chemistry that are relevant to this synthesis include:
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orgyoutube.com This can be achieved through the use of addition reactions and catalytic cycles that minimize the formation of byproducts.
Use of Safer Solvents and Auxiliaries : The choice of solvents has a significant impact on the environmental footprint of a synthesis. acs.org Efforts are being made to replace hazardous solvents with greener alternatives, such as water or ethanol, or to conduct reactions under solvent-free conditions. rsc.orgnih.gov
Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov Microwave-assisted and mechanochemical methods are being explored as energy-efficient alternatives to conventional heating. nih.gov
Use of Renewable Feedstocks : Utilizing starting materials derived from renewable resources is a key aspect of green chemistry. youtube.com
Reduce Derivatives : Unnecessary derivatization steps should be minimized or avoided as they increase the number of synthetic steps and generate waste. acs.orgnih.gov The use of highly selective catalysts, such as enzymes, can often circumvent the need for protecting groups. acs.org
Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. acs.org Both metal- and organo-catalysis, as discussed previously, contribute to greener synthetic routes.
An example of a greener approach is the one-pot synthesis of 1,5-benzodiazepin-2-ones using a CeCl₃-KI promoted domino reaction in ethanol, which is a less toxic solvent. rsc.org Another example is the development of a continuous flow synthesis of diazepam, which can improve safety, efficiency, and reduce waste compared to batch processes. frontiersin.org
| Green Chemistry Principle | Application in 1,4-Diazepan-2-one Synthesis | Example | Reference |
|---|---|---|---|
| Atom Economy | Utilizing addition reactions and catalytic cycles. | Palladium-catalyzed carbonylation incorporates a CO molecule directly into the product. | unimi.itacs.org |
| Safer Solvents | Replacing hazardous solvents with water or ethanol. | CeCl₃-KI promoted domino reaction in ethanol. | rsc.org |
| Energy Efficiency | Using microwave-assisted or continuous flow synthesis. | Continuous flow synthesis of diazepam. | frontiersin.org |
| Reduce Derivatives | Employing selective catalysts to avoid protecting groups. | Enzyme-catalyzed reactions can be highly specific. | acs.org |
| Catalysis | Using recyclable catalysts in small amounts. | Organocatalysis with quinine-derived urea. | chemistryviews.org |
Solvent-Free and Water-Mediated Synthesis
The principles of green chemistry encourage the reduction or elimination of hazardous solvents in chemical processes. Water, being non-toxic, non-flammable, and readily available, is an ideal solvent for sustainable chemical synthesis. Research has demonstrated the viability of water-mediated synthesis for related heterocyclic systems, such as benzazepines, using one-pot, multicomponent reactions. researchgate.net In one such approach, a hydrogen peroxide-hydrochloric acid catalyzed system was used to synthesize benzazepine compounds from diamines and substituted ketones in an aqueous medium. researchgate.net This method not only aligns with green chemistry principles but also significantly reduces the reaction time compared to conventional methods. researchgate.net The use of water as a solvent can also mitigate the risks of thermal runaway reactions, enhancing process safety. youtube.com
Furthermore, solvent-free reaction conditions are characteristic of highly atom-economical processes, such as rearrangement or addition reactions. acs.org These approaches minimize waste at the source by eliminating the need for solvents, which often constitute the largest mass component of a reaction and contribute significantly to waste streams.
Atom Economy and Efficiency in Reaction Design
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comjocpr.com Introduced by Barry Trost, this principle provides a framework for evaluating the "greenness" of a synthesis, shifting the focus from reaction yield to resource efficiency. acs.orgprimescholars.com A high atom economy signifies that most of the atoms from the starting materials are found in the product, minimizing the generation of wasteful byproducts. jocpr.com
The percentage atom economy is calculated as follows:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
| Reactant A | Reactant B | Desired Product | Byproduct | % Atom Economy |
|---|---|---|---|---|
| Ethylenediamine (B42938) (C₂H₈N₂) MW: 60.10 g/mol | Methyl Acrylate (C₄H₆O₂) MW: 86.09 g/mol | 1,4-Diazepan-2-one (C₅H₁₀N₂O) MW: 114.15 g/mol | Methanol (B129727) (CH₄O) MW: 32.04 g/mol | 78.1% |
Flow Chemistry Applications in 1,4-Diazepan-2-one Production
Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch production methods in the pharmaceutical industry. copadata.com In a flow process, reactants are continuously pumped through a network of tubes or channels, where the reaction occurs. copadata.comyoutube.com This technology offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product consistency and yield. copadata.comrsc.org Its advantages are particularly notable for reactions that are highly exothermic or involve unstable or hazardous intermediates, as the small reactor volume significantly enhances safety. youtube.compharmablock.com
Continuous Flow Synthesis Optimization
The optimization of a continuous flow process is crucial for maximizing its benefits. This involves systematically varying reaction parameters to find the conditions that afford the best yield, purity, and production rate. A case study on the two-step continuous flow synthesis of diazepam, a related 1,4-benzodiazepin-2-one, highlights this process. frontiersin.org Researchers rapidly screened different conditions, including residence times, temperatures, solvents, and ammonia (B1221849) sources, using microfluidic chip reactors. frontiersin.org This systematic optimization led to a telescoped process producing high-purity diazepam with a 96% yield in just 15 minutes. frontiersin.org Such rapid optimization is a key advantage of flow chemistry, accelerating process development. frontiersin.org Automated systems employing Bayesian optimization algorithms can further enhance this process, efficiently exploring the parameter space to identify optimal conditions. nih.gov
| Parameter | Variable Screened | Observation/Outcome |
|---|---|---|
| Temperature | 0°C, 40°C, 60°C | Higher temperature (60°C) in the second stage improved the yield to 86%. |
| Residence Time | Varied from minutes to hours | Optimized process achieved high yield in a total residence time of 15 minutes. |
| Solvent | Toluene, Acetonitrile (ACN) | Transitioning to ACN was crucial as it is miscible with the aqueous reagent solution, unlike toluene. |
| Reagent (Ammonia Source) | NH₄OH, NH₄Br/NH₄OH solution | The NH₄Br/NH₄OH mixture was found to be the most effective, driving the cyclization reaction to completion. |
Process Intensification and Scale-Up Methodologies
Process intensification refers to the development of smaller, more efficient, and safer production technologies. Flow chemistry is a prime example of this, as it shortens production cycles and reduces the physical footprint of the equipment. copadata.com Scaling up a flow process is often more straightforward than with batch reactors. pharmablock.com Instead of building larger, more complex vessels—which can introduce new challenges in heat and mass transfer—production can be increased by either running the continuous system for a longer duration or by "scaling out," which involves setting up multiple identical reactor systems in parallel. This modular approach enhances flexibility and resilience in manufacturing. copadata.com The use of microreactors in the development phase can improve yields and provide a clear pathway for applying the process to larger-scale production. pharmablock.com
| Aspect | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Method | Increasing vessel size. | Longer run times or parallel operation ("scaling out"). pharmablock.com |
| Heat & Mass Transfer | Becomes less efficient and problematic at larger scales. | Consistent and highly efficient regardless of production volume. copadata.com |
| Safety | Risks increase with larger volumes of materials. | Inherent safety due to small reaction volumes at any given time. youtube.compharmablock.com |
| Process Control | Difficult to maintain homogeneity; potential for batch-to-batch variability. | Precise control over parameters ensures consistent product quality. rsc.org |
Stereoselective Synthesis and Chiral Resolution of 1,4-Diazepan-2-one Scaffolds
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired therapeutic effect. Therefore, the development of methods for stereoselective synthesis—producing a specific stereoisomer—is of paramount importance in medicinal chemistry. For 1,4-diazepan-2-one and related scaffolds like benzodiazepines, chirality can arise from a stereogenic center (typically at the C3 position) or from the restricted rotation of the seven-membered ring, which adopts a chiral boat-shaped conformation, leading to atropisomers. nih.govresearchgate.net
Enantioselective Approaches to Diazepan-2-one Derivatives
Significant progress has been made in the enantioselective synthesis of diazepan-2-one derivatives. One innovative strategy is the use of "memory of chirality" (MOC). vt.edu In this approach, a benzodiazepine derived from an enantiopure amino acid is deprotonated, temporarily destroying the original chiral center. nih.gov However, the inherent chirality of the diazepine ring conformation acts as a "memory," directing an incoming alkyl group to one face of the molecule, thereby creating a new quaternary stereocenter with high enantiomeric excess (86-99% ee). nih.govresearchgate.net
Another powerful method is organocatalysis. Researchers have developed a one-pot enantioselective route to tetrahydro-1,4-benzodiazepin-2-ones using a quinine-derived urea as an organocatalyst. chemistryviews.org This process involves a sequence of reactions that proceed under mild conditions to afford the desired heterocyclic products in good yields and with high to excellent enantioselectivity (up to 98% ee). chemistryviews.org Direct stereoselective synthesis of 1,4-diazepan-2-one derivatives has also been achieved, for example, by synthesizing two distinct stereoisomers from chiral starting materials like L-ascorbic acid and sarcosine. rsc.org These advanced methods provide crucial access to enantiomerically pure diazepan-2-one scaffolds for further development. vt.educhemistryviews.org
| Method | Key Feature | Catalyst/Reagent | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Memory of Chirality (MOC) | Chiral memory of the diazepine ring directs alkylation. | Base for deprotonation, then alkylating agent. | 86-99% ee | nih.govresearchgate.net |
| Organocatalysis | One-pot domino reaction sequence. | epi-Quinine derived urea (eQNU). | Up to 98% ee | chemistryviews.org |
| Chiral Pool Synthesis | Use of enantiopure starting materials. | L-ascorbic acid, sarcosine. | Synthesis of specific stereoisomers. | rsc.org |
Atropisomerism and Conformational Chirality Studies
For the related 1,4-benzodiazepin-2-ones, the boat-shaped conformation of the diazepine ring leads to the existence of a racemic mixture of conformational enantiomers. nih.gov The stability of these enantiomers and the energy barrier to their interconversion are influenced by the nature and position of substituents on the ring. For instance, the introduction of a chiral center at the C3 position can perturb the equilibrium and favor one ring conformation over the other. nih.gov
While direct experimental data on the rotational barriers for 1,4-diazepan-2-one and its derivatives are scarce, studies on analogous 1,4-diazepines provide valuable estimates. Ab initio calculations on diazepam and its derivatives have quantified the energy barriers for ring inversion, which are crucial for understanding the stability of the conformational enantiomers. nih.gov These studies have shown that substituents can significantly impact the inversion barrier. nih.gov
The separation of conformational enantiomers, a process known as resolution, can be achieved for systems with sufficiently high rotational barriers. Techniques like low-temperature High-Performance Liquid Chromatography (HPLC) using chiral stationary phases have been successfully employed to separate the rapidly interconverting enantiomers of 1,4-benzodiazepin-2-ones. researchgate.net This indicates that, under specific conditions, the individual chiral conformers can be isolated and studied.
The stereochemistry of these compounds can be characterized using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through Nuclear Overhauser Effect (NOE) analysis, is a powerful tool for elucidating the three-dimensional structure and conformation of molecules in solution. nih.gov Furthermore, chiroptical methods such as Circular Dichroism (CD) spectroscopy can be used to determine the configuration and stereochemical stability of the separated enantiomers. nih.gov
Reaction Mechanisms and Reactivity Profile of 1,4 Diazepan 2 One Hydrochloride
Mechanistic Investigations of Formation Reactions
Another established method for forming the related 1,4-benzodiazepine (B1214927) ring involves a tandem reaction sequence. This can begin with the N-alkylation of a substituted aniline (B41778) derivative, followed by ring-opening and subsequent intramolecular cyclization. For example, the reaction of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(aryl)]trifluoroacetamides proceeds via N-benzylation, regioselective ring-opening of the aziridine (B145994) by a bromide anion, and finally an intramolecular nucleophilic displacement to form the seven-membered ring. nih.gov While these examples produce more complex benzodiazepine (B76468) structures, the fundamental cyclization mechanisms to create the seven-membered diazepine (B8756704) ring are relevant to the formation of the simpler 1,4-diazepan-2-one (B1253349) scaffold.
Hydrolytic Stability and Degradation Pathways
The hydrolytic stability of the lactam ring in 1,4-diazepan-2-one is a critical aspect of its reactivity profile. The amide bond within the seven-membered ring is susceptible to cleavage under various conditions, particularly in aqueous acidic or basic environments.
While specific kinetic data for 1,4-diazepan-2-one hydrochloride is not extensively documented, the behavior of structurally related 1,4-benzodiazepines like diazepam offers significant insight. The hydrolysis of these compounds is highly dependent on pH. nih.gov
For diazepam, a kinetic study of its acid hydrolysis showed that the pseudo-first-order rate constant decreased as the acid concentration increased. nih.gov This suggests a complex mechanism where both the protonated and non-protonated forms of the drug undergo hydrolysis, with the protonated species being more resistant to the primary degradation pathway. nih.gov Conversely, other benzodiazepines, such as bromazepam, show an increased rate of hydrolysis with higher acid concentrations. nih.gov In the case of oxazepam, hydrolysis occurs through a parallel consecutive reaction mechanism that is subject to both acid and base catalysis. nih.gov The hydrolysis of lorazepam under acidic conditions also leads to degradation, with the main product being 6-chloro-4-(2-chlorophenyl)-2-quinazolinecarboxaldehyde. researchgate.net
General studies on glycoside hydrolysis, which also involves ring structures and pH-dependent cleavage, show distinct mechanisms operating at different pH values. chemrxiv.org In strongly acidic regions, the reaction often proceeds through the conjugate acid of the substrate, while in basic regions, bimolecular hydrolysis or neighboring group participation can occur. chemrxiv.org
Table 1: pH-Dependent Hydrolysis Behavior of Related Benzodiazepines
| Compound | Condition | Observed Kinetic Behavior | Reference |
|---|---|---|---|
| Diazepam | Increasing Acid Conc. | Decreased pseudo-first-order rate constant | nih.gov |
| Flunitrazepam | Increasing Acid Conc. | Decreased pseudo-first-order rate constant | nih.gov |
| Bromazepam | Increasing Acid Conc. | Increased pseudo-first-order rate constant | nih.gov |
This table presents data for structurally related compounds to illustrate potential pH-dependent hydrolysis trends.
The hydrolysis of the lactam bond in 1,4-diazepan-2-one would lead to the opening of the seven-membered ring, yielding a linear amino acid derivative. Studies on the acid hydrolysis of diazepam have identified 2-(N-methylamino)-5-chlorobenzophenone and glycine (B1666218) as the primary degradation products. nih.gov However, further degradation under acidic conditions can lead to a variety of other compounds through unexpected reactions like methyl transfers, chlorination, and cyclization. nih.gov
For oxazepam, hydrolysis yields a benzophenone (B1666685) product and a glycine derivative, with two distinct intermediates being isolated and identified. nih.gov The degradation of lorazepam in acidic solutions primarily yields 6-chloro-4-(2-chlorophenyl)-2-quinazoline carboxaldehyde through a rearrangement mechanism. researchgate.net These examples show that while ring-opening is the initial step, subsequent reactions can lead to a complex mixture of degradation products.
Derivatization Chemistry at Heteroatoms and Carbon Centers
The 1,4-diazepan-2-one scaffold allows for a variety of derivatization reactions, enabling the synthesis of a wide range of analogues. vulcanchem.com The primary sites for modification are the two nitrogen atoms and the carbon atoms of the heterocyclic ring.
The nitrogen atoms in the diazepane ring are nucleophilic and can be readily functionalized. N-alkylation and N-acylation are common derivatization strategies. vulcanchem.com
N-Alkylation: This reaction involves treating the diazepanone with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base. researchgate.netnih.gov The base deprotonates one of the nitrogen atoms, increasing its nucleophilicity to attack the alkyl halide in a nucleophilic substitution reaction. For instance, the synthesis of diazepam from its precursor involves an N-alkylation step using methyl iodide and a base. researchgate.net
N-Acylation: This involves reacting the compound with an acylating agent, such as an acid chloride or anhydride. This reaction typically occurs at the more reactive secondary amine (if unsubstituted) to form an amide linkage.
These modifications can significantly alter the chemical and pharmacological properties of the parent molecule. vulcanchem.com
The carbon framework of 1,4-diazepan-2-one also offers sites for chemical modification.
Carbonyl Group: The lactam carbonyl group can undergo reactions typical of amides. For example, it can be reduced using strong reducing agents like lithium aluminum hydride to yield the corresponding 1,4-diazepane, removing the carbonyl oxygen entirely.
Methylene (B1212753) Units: The methylene carbon atom adjacent to the carbonyl group (the α-carbon) is particularly important. It can be deprotonated with a strong base to form an enolate intermediate. vt.edu This enolate is a powerful nucleophile and can be trapped with various electrophiles, such as deuterated solvents (for enantioselective deuteration) or alkyl halides (for enantioselective alkylation), allowing for the introduction of substituents at the C3 position. vt.edu This "memory of chirality" strategy has been used to synthesize enantiomerically enriched 1,4-benzodiazepin-2-ones. vt.edu C-acylation at positions on the ring has also been demonstrated in related heterocyclic systems. acs.org
Table 2: Summary of Derivatization Reactions
| Reaction Type | Reagents/Conditions | Site of Functionalization | Product Type | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl halide, Base | Nitrogen atoms (N1, N4) | N-substituted diazepanone | researchgate.netnih.gov |
| N-Acylation | Acid chloride/anhydride | Nitrogen atoms (N1, N4) | N-acyl diazepanone | vulcanchem.com |
| Carbonyl Reduction | LiAlH₄ | Carbonyl carbon (C2) | 1,4-Diazepane |
Ring-Opening and Ring-Contraction Reactions
The reactivity of the 1,4-diazepan-2-one ring system is largely dictated by the amide (lactam) bond within the seven-membered ring. This bond is susceptible to cleavage under both acidic and basic conditions, leading to ring-opening products. Furthermore, appropriate functionalization of the ring can induce rearrangement reactions that result in the contraction of the seven-membered ring to a six-membered piperazine (B1678402) derivative.
Ring-Opening Reactions
The most common ring-opening reaction for this compound is the hydrolysis of the endocyclic amide bond. This reaction can be catalyzed by either acid or base and results in the formation of a linear amino acid derivative.
Under acidic conditions , the reaction is initiated by the protonation of the carbonyl oxygen of the lactam, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. The collapse of this intermediate, followed by proton transfer, results in the cleavage of the amide bond and the formation of the corresponding amino acid hydrochloride salt. The likely product of this hydrolysis is 3-(2-aminoethylamino)propanoic acid hydrochloride.
Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the lactam. This forms a tetrahedral intermediate which then collapses, cleaving the amide bond to yield the corresponding amino acid carboxylate. Subsequent workup with acid would be required to obtain the free amino acid.
While specific experimental data for the hydrolysis of this compound is not extensively detailed in readily available literature, the general mechanism for lactam hydrolysis is well-established. Studies on related benzodiazepine structures, such as diazepam, have shown that hydrolysis leads to the cleavage of the seven-membered ring, yielding derivatives of amino acids and benzophenones. google.comnih.govnih.gov
Table 1: Representative Ring-Opening Reaction of this compound
| Reaction Type | Reagents and Conditions | Product |
| Acid-Catalyzed Hydrolysis | This compound, H₂O, H⁺ (e.g., HCl), heat | 3-(2-Aminoethylamino)propanoic acid hydrochloride |
| Base-Catalyzed Hydrolysis | This compound, H₂O, OH⁻ (e.g., NaOH), heat | Sodium 3-(2-aminoethylamino)propanoate |
Note: The data in this table is based on the general principles of lactam hydrolysis and is illustrative. Specific yields and optimal conditions would require dedicated experimental investigation.
Ring-Contraction Reactions
A significant transformation of the 1,4-diazepan-2-one scaffold is its contraction to a six-membered piperazine ring. This is typically achieved through a Favorskii-type rearrangement of a halogenated derivative.
The key intermediate for this reaction is a 3-halo-1,4-diazepan-2-one. Treatment of this α-halo lactam with a base, such as an alkoxide, initiates the rearrangement. The proposed mechanism involves the formation of a bicyclic cyclopropanone (B1606653) intermediate, which is then attacked by the nucleophilic base. Subsequent ring-opening of the strained cyclopropanone ring leads to the formation of a more stable carbanion, which upon rearrangement and protonation yields a piperazine-2-carboxylic acid ester.
This ring contraction provides a valuable synthetic route to piperazine-2-carboxylic acid and its derivatives, which are important building blocks in medicinal chemistry.
Table 2: Proposed Ring-Contraction of a 1,4-Diazepan-2-one Derivative
| Starting Material | Reagents and Conditions | Intermediate | Product |
| 3-Halo-1,4-diazepan-2-one | Base (e.g., Sodium methoxide (B1231860) in Methanol) | Bicyclic cyclopropanone | Methyl piperazine-2-carboxylate |
Note: This table represents a proposed synthetic pathway based on the established Favorskii rearrangement mechanism. The successful synthesis of the 3-halo-1,4-diazepan-2-one precursor is a critical prerequisite for this transformation.
Computational and Theoretical Investigations of 1,4 Diazepan 2 One Hydrochloride
Quantum Chemical Calculations and Molecular Geometry Optimization
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the stable conformations and optimized geometries of cyclic molecules like 1,4-diazepan-2-one (B1253349). For the related 1,4-benzodiazepin-2-ones, DFT calculations have been shown to accurately reproduce experimental results, providing confidence in their predictive power. nih.gov
These calculations typically begin with building an initial 3D model of the molecule. The geometry is then optimized to find the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure. For the seven-membered diazepine (B8756704) ring, a non-planar, boat-like conformation is characteristic. researchgate.net Due to the asymmetry introduced by the carbonyl group and the pattern of substitution, the ring can exist as two distinct, non-superimposable, mirror-image boat conformations, often labeled as P (plus) and M (minus) conformers.
DFT calculations are used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles for each stable conformer. These parameters offer deep insights into the molecule's steric and electronic properties. For instance, calculations can reveal the degree of pyramidalization at the nitrogen atoms and the planarity of the amide bond, which are crucial for understanding the molecule's chemical behavior. Studies on related cyclic amides show that distortions from planarity are common and significantly influence reactivity. nih.gov
Conformational Analysis and Ring Dynamics
The seven-membered ring of 1,4-diazepan-2-one is conformationally flexible. Its dynamics are primarily characterized by the interconversion between the two boat-like conformers. This process, known as ring inversion, is a central topic of computational and experimental studies.
The transition between the M and P conformers is not instantaneous; it must proceed through higher-energy transition states, and the energy required to overcome this is known as the ring inversion barrier. Computational methods, such as DFT, can map the entire potential energy surface of the ring inversion process, identifying the lowest energy pathways and the structures of the transition states.
For 1,4-benzodiazepin-2-ones, extensive studies have combined computational analysis with experimental techniques to quantify these barriers. The calculations have shown that the energy barrier is highly sensitive to the nature of the substituent on the N1 nitrogen atom. nih.gov For example, increasing the steric bulk of the N1-substituent generally leads to a higher energy barrier for ring inversion. This is because a larger substituent introduces greater steric strain in the planar transition state of the inversion pathway.
The table below, based on data from studies on N-substituted 1,4-benzodiazepin-2-ones, illustrates how computational methods can predict these energy barriers.
| N1-Substituent | Calculated Inversion Barrier (kcal/mol) | Experimental Inversion Barrier (kcal/mol) |
| H | 12.3 | 11.9 |
| Methyl | 16.5 | 16.6 |
| Trityl | 21.3 | 21.0 |
| Data sourced from studies on 1,4-benzodiazepin-2-one analogues. |
This interactive table demonstrates the strong agreement between DFT-calculated and experimentally determined ring inversion barriers for related benzodiazepine (B76468) compounds. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying conformational dynamics in solution. Dynamic NMR (DNMR) and two-dimensional exchange spectroscopy (2D-EXSY) are particularly suited for measuring the rates of conformational changes like ring inversion. nih.govacs.org
The link between experimental NMR and computational studies is synergistic. NMR experiments can measure the free energy of activation (ΔG‡) for the ring inversion process. These experimental values can then be compared with the energy barriers calculated using DFT. A close match between the experimental and computed values validates the computational model, which can then be used to provide detailed structural insights into the transition state that are not directly observable by NMR. nih.gov For example, in studies of diazepam and its analogues, NMR has been used to track the exchange between the two conformers, while computational models explain how factors like N-substituents and solvent effects influence the inversion barrier. nih.govacs.org
Prediction of Reactivity and Selectivity via Computational Methods
Computational chemistry offers powerful tools for predicting the reactivity and selectivity of molecules like 1,4-diazepan-2-one. scienceopen.com Methods such as DFT can be used to calculate various electronic properties that correlate with chemical reactivity. These include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The energy and location of the HOMO indicate sites susceptible to electrophilic attack, while the LUMO points to sites of nucleophilic attack. For 1,4-diazepan-2-one, the amide group is a primary site of interest for reactions like hydrolysis.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The carbonyl carbon of the amide group, for instance, would be expected to be an electrophilic site.
Reaction Pathway Modeling: Computational methods can model the entire energy profile of a proposed chemical reaction, from reactants through transition states to products. This allows for the determination of activation energies, which can predict the feasibility and rate of a reaction. For example, one could computationally model the hydrolysis of the lactam (cyclic amide) bond in 1,4-diazepan-2-one under acidic or basic conditions to predict its stability. Such studies have been performed for other cyclic amides like β-lactams to understand stereoselective synthesis mechanisms. nih.gov
These predictive tools are invaluable for understanding potential degradation pathways or for designing reactions to modify the molecule. nih.gov
Molecular Modeling and Simulation for Derivative Design
Molecular modeling is a cornerstone of modern drug discovery and materials science, enabling the rational design of new molecules with desired properties. nih.gov The 1,4-diazepan-2-one scaffold can be used as a template for creating libraries of new compounds. Computational approaches are used to predict how structural modifications will affect the properties of the resulting derivatives. nih.govnih.gov
Molecular dynamics (MD) simulations, for example, can be used to study how a designed derivative interacts with a biological target, such as a protein receptor or enzyme. nih.govnih.govrsc.org These simulations model the movements of atoms over time, providing insights into binding affinity, conformational changes upon binding, and the stability of the molecule-target complex. nih.gov This approach has been extensively used in the design of 1,4-benzodiazepine (B1214927) derivatives for various therapeutic targets. nih.govnih.gov By simulating numerous virtual derivatives, researchers can prioritize the most promising candidates for actual synthesis, saving significant time and resources.
Non-Covalent Interactions and Supramolecular Assemblies Involving 1,4-Diazepan-2-one Frameworks
Non-covalent interactions are the driving forces behind the formation of larger, ordered structures known as supramolecular assemblies. For the 1,4-diazepan-2-one framework, several types of non-covalent interactions are significant:
Hydrogen Bonding: The N-H groups of the diazepine ring and the amide are strong hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions are crucial for how the molecule interacts with itself (in a crystal lattice) or with other molecules, like water or biological macromolecules.
Dipole-Dipole Interactions: The polar amide group creates a significant dipole moment in the molecule, leading to electrostatic interactions.
Computational modeling can predict and analyze these interactions in detail. For example, DFT and MD simulations have been used to study how benzodiazepines form inclusion complexes with host molecules like cyclodextrins. nih.govnih.gov These studies reveal that van der Waals forces and the displacement of water molecules from the host cavity are often the primary drivers for complex formation, with hydrogen bonds providing additional stability and specificity. Understanding these non-covalent interactions is key to designing crystal structures (crystal engineering) or developing drug delivery systems.
Applications in Medicinal Chemistry and Chemical Biology
1,4-Diazepan-2-one (B1253349) Hydrochloride as a Medicinal Chemistry Building Block
1,4-Diazepan-2-one hydrochloride is a key building block in the synthesis of more complex heterocyclic systems. vulcanchem.com Its utility stems from the reactive sites within its structure, which allow for a variety of chemical modifications. The seven-membered ring provides a flexible yet constrained framework that can be tailored to interact with specific biological targets. nih.gov
The generation of compound libraries is a cornerstone of modern drug discovery, enabling the screening of thousands of compounds against biological targets to identify potential new drugs. The 1,4-diazepan-2-one scaffold is particularly well-suited for this purpose. rsc.org Its adaptable structure allows for the introduction of various substituents, leading to the creation of large and diverse libraries of related compounds. nih.gov This diversity increases the probability of discovering molecules with the desired biological activity and drug-like properties. nih.gov For instance, multicomponent reactions (MCRs) have been employed to rapidly generate a variety of 1,4-benzodiazepine (B1214927) scaffolds, demonstrating the efficiency of this approach in exploring a wide chemical space. nih.gov
Scaffold-based drug discovery focuses on identifying and optimizing a core molecular structure, or scaffold, that has a known affinity for a particular biological target. nih.gov The 1,4-diazepan-2-one ring system is considered a "privileged scaffold" because it can serve as a template for developing inhibitors for various protein targets. nih.govrsc.org The unique geometry of the seven-membered ring allows it to fit snugly into binding sites, while providing a stable framework for adding functional groups that can enhance binding affinity and selectivity. nih.gov A notable example is the design of endothelin receptor antagonists based on a 1,3,4,5-tetrahydro-1H-benzo[e] vulcanchem.comsigmaaldrich.comdiazepin-2-one scaffold, inspired by the structure of ambrisentan. nih.govresearchgate.net
Exploration of Biological Activities of 1,4-Diazepan-2-one Derivatives
Derivatives of 1,4-diazepan-2-one have been investigated for a wide array of biological activities. tsijournals.comdntb.gov.ua The versatility of the diazepine (B8756704) ring allows for the synthesis of compounds with diverse pharmacological profiles, ranging from central nervous system agents to anticancer therapeutics. tsijournals.com
The 1,4-benzodiazepine class of compounds, which includes derivatives of 1,4-diazepan-2-one, has a long and successful history in medicine. tsijournals.com These compounds are well-known for their anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. tsijournals.comchemisgroup.uswikipedia.org This is primarily due to their ability to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. tsijournals.comwikipedia.org
More recently, research has expanded to explore other therapeutic areas. For example, novel benzo vulcanchem.comsigmaaldrich.comdiazepin-2-one derivatives have been identified as potent endothelin receptor antagonists, which have potential applications in treating cardiovascular diseases. nih.gov Some derivatives have also shown promise as inhibitors of dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes. nih.gov
Table 1: Examples of Therapeutic Applications of 1,4-Diazepan-2-one Derivatives
| Therapeutic Area | Target | Example Compound Class | Reference |
|---|---|---|---|
| Cardiovascular Disease | Endothelin Receptors | Benzo[e] vulcanchem.comsigmaaldrich.comdiazepin-2-one derivatives | nih.gov |
| Type 2 Diabetes | Dipeptidyl Peptidase IV (DPP-4) | N-acyl-1,4-diazepan-2-one derivatives | nih.gov |
| Central Nervous System | GABA-A Receptor | 1,4-Benzodiazepines | tsijournals.comwikipedia.org |
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved drug-like properties, such as better stability and oral bioavailability. The 1,4-diazepan-2-one scaffold has been successfully employed in the design of peptidomimetics. nih.gov For instance, 2,3-benzodiazepin-1,4-diones have been designed as peptidomimetics to inhibit gamma-secretase, an enzyme implicated in Alzheimer's disease. nih.gov The diazepine ring can be used to constrain the conformation of the molecule, forcing it to adopt a shape that is recognized by the target protein.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. slideshare.net These studies involve systematically modifying the chemical structure of a molecule and evaluating the effect of these changes on its biological activity. chemisgroup.us For 1,4-benzodiazepine derivatives, SAR studies have provided valuable insights into the structural requirements for their various biological effects. chemisgroup.usslideshare.net
For example, in the development of endothelin receptor antagonists, SAR studies revealed that the nature and position of substituents on the benzo[e] vulcanchem.comsigmaaldrich.comdiazepin-2-one scaffold significantly influenced their binding affinity and in vivo efficacy. nih.gov Similarly, for DPP-4 inhibitors, optimization of substitutions on the seven-membered ring of N-acyl-1,4-diazepan-2-one led to the identification of highly potent and selective compounds. nih.gov These studies often involve creating a series of analogs and testing them in in vitro and in vivo assays to build a comprehensive understanding of how structural modifications impact biological function. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| Ambrisentan | |
| Bosentan | |
| Diazepam | |
| Flumazenil | |
| Flunitrazepam | |
| Midazolam | |
| Nitrazepam | |
| Oxazepam | |
| Clonazepam | |
| Lorazepam | |
| Lormetazepam | |
| Bromazepam | |
| Chlordiazepoxide | |
| Methaqualone | |
| Urapil |
Elucidation of Key Pharmacophoric Features
The 1,4-diazepan-2-one nucleus serves as a foundational template for exploring and understanding the key structural features required for molecular recognition at biological targets. By systematically modifying the scaffold and observing the effects on biological activity, researchers can map the pharmacophore—the essential three-dimensional arrangement of functional groups necessary for binding.
A notable example is the discovery of a selective butyrylcholinesterase (BChE) inhibitor. nih.gov In this research, a compound featuring a 6-hydroxy-1,4-diazepan-2-one scaffold was identified as a promising hit for the treatment of Alzheimer's disease. nih.govacs.org Molecular docking studies were performed to elucidate the binding mode and understand the crucial interactions between the inhibitor and the BChE active site. nih.gov These computational analyses revealed that the 1,4-diazepan-2-one ring and its substituents played specific roles in binding:
The 6-hydroxy group on the diazepan-2-one ring formed a key hydrogen bond interaction with the amino acid residue ALA328 in the choline-binding pocket of the enzyme. nih.gov
The 2-carbonyl group of the diazepan-2-one ring established a water-mediated hydrogen bond with THR120. nih.gov
A phenyl group attached to the scaffold occupied the acyl-binding pocket, interacting with TRP231 via π-π stacking. nih.gov
An imidazole ring , also attached to the scaffold, formed strong π-π and cation-π interactions with TRP82. nih.gov
This detailed analysis of the binding conformation, which was described as U-shaped, allowed researchers to understand the specific contributions of each part of the molecule to its inhibitory activity. nih.gov Such studies are critical for rational drug design, as they provide a clear map of the pharmacophoric features that can be optimized for improved therapeutic effect. nih.gov
Optimization of Biological Potency and Selectivity
Once a pharmacophore is identified, the 1,4-diazepan-2-one scaffold provides a versatile platform for optimizing biological potency and selectivity. Researchers can systematically alter substituents on the ring to enhance binding affinity for the target and reduce off-target effects.
This approach has been successfully applied in the development of inhibitors for Dipeptidyl Peptidase IV (DPP-4), an enzyme involved in glucose metabolism and a key target for type 2 diabetes treatment. asianjpr.comresearchgate.net In one prominent research effort, scientists replaced the triazolopiperazine ring of the known DPP-4 inhibitor sitagliptin (B1680988) with a 1,4-diazepan-2-one moiety. asianjpr.comresearchgate.net This modification led to the development of a series of highly potent and selective DPP-4 inhibitors. asianjpr.com
The optimization process involved synthesizing various derivatives and evaluating their structure-activity relationships (SAR). For instance, the compound (3R)-4-[(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one was found to be a highly potent inhibitor with an IC₅₀ of 2.6 nM for DPP-4. asianjpr.com Crucially, this compound demonstrated excellent selectivity, being over 25,000-fold more selective for DPP-4 compared to the related enzymes DPP-8 and DPP-9. asianjpr.comnih.gov This high degree of selectivity is a critical attribute for a successful drug candidate, as it minimizes the potential for side effects caused by inhibition of other enzymes.
The table below summarizes the inhibitory activity of key compounds from this research, illustrating the successful optimization of the 1,4-diazepan-2-one scaffold.
| Compound Name | Target | IC₅₀ (nM) | Selectivity vs. DPP-8/DPP-9 |
| (3R)-4-[(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one asianjpr.comarabjchem.orgdntb.gov.ua | DPP-4 | 2.6 | >25,000-fold |
| Sitagliptin (Reference Compound) asianjpr.comarabjchem.org | DPP-4 | 18 | >2,600-fold (approx.) |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
This work highlights how the 1,4-diazepan-2-one core can be strategically modified to produce drug candidates with superior potency and selectivity profiles. researchgate.netvulcanchem.com
High-Throughput Medicinal Chemistry (HTMC) Integration
The 1,4-diazepan-2-one scaffold is well-suited for integration into high-throughput medicinal chemistry (HTMC) workflows, which are designed to accelerate the drug discovery process by rapidly synthesizing and evaluating large numbers of compounds.
Rapid Compound Generation and Screening
The structure of this compound lends itself to the creation of compound libraries, where a common core structure is decorated with a wide variety of different chemical groups. researchgate.net Synthetic strategies have been developed that allow for the efficient, and sometimes diastereoselective, construction of the diazepanone core, which can then be further functionalized. researchgate.net This enables the rapid generation of a diverse set of analogues for screening. researchgate.net
A clear example of this integration is the use of high-throughput virtual screening (HTVS) to identify novel BChE inhibitors. nih.gov In one study, researchers screened two large commercial compound libraries, the Enamine CNS Library (47,040 compounds) and the ChemDiv CNS-MPO Library (29,872 compounds), for a total of over 76,000 molecules. nih.govnih.gov This large-scale in silico screening process successfully identified a hit compound containing the 6-hydroxy-1,4-diazepan-2-one scaffold from this vast chemical space. nih.govacs.org Following the initial virtual screen, only 13 molecules were selected for purchase and in vitro enzyme inhibition studies, demonstrating the efficiency of using HTS to narrow down a massive library to a manageable number of promising candidates. acs.org
Synergy with Computational Lead Optimization
The 1,4-diazepan-2-one scaffold is frequently utilized in conjunction with computational tools to guide and refine the lead optimization process. This synergy between computational chemistry and laboratory synthesis creates a powerful and efficient drug discovery engine.
The discovery of the aforementioned BChE inhibitor provides a compelling case study. nih.govacs.org The process began with a sophisticated, multi-step computational screening protocol:
High-Throughput Virtual Screening (HTVS): An initial, rapid docking of over 76,000 compounds was performed. nih.gov
Standard Precision (SP) and Extra Precision (XP) Docking: Hits from the initial screen were subjected to progressively more accurate and computationally intensive docking modes to refine the potential binders. nih.gov
MM-GBSA Rescoring: The remaining hits were rescored using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method, which provides a more accurate estimate of binding free energy, to further prioritize the best candidates. nih.gov
This purely computational workflow narrowed the initial library of over 76,000 compounds down to just nine potential hits, eight of which were commercially available for testing. nih.gov Subsequent in vitro testing confirmed that one of these compounds, featuring the 1,4-diazepan-2-one core, was indeed a selective BChE inhibitor with an IC₅₀ of 1.4 μM. nih.gov
Furthermore, after the experimental validation, molecular docking was used again to predict the precise binding mode of the hit compound within the BChE active site. nih.gov This computational insight provided a structural basis for the observed activity and guided the subsequent structure-activity relationship (SAR) studies, offering a clear path for further chemical modifications to improve potency. nih.govacs.org This iterative cycle of computational prediction, experimental validation, and structural analysis exemplifies the powerful synergy that drives modern lead optimization.
Advanced Characterization Techniques and Spectroscopic Studies Beyond Basic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation
The seven-membered ring of the diazepane core is not planar and can exist in various conformations. NMR spectroscopy is a powerful tool for investigating this conformational flexibility. For the broader class of 1,4-diazepanones and related benzodiazepines, the seven-membered ring typically adopts a non-planar conformation. researchgate.net This inherent lack of plane symmetry makes these molecules chiral, even without a stereocenter. researchgate.net
At room temperature, these conformational enantiomers often interconvert rapidly through a ring-flipping process, resulting in a time-averaged spectrum. researchgate.net However, using techniques like low-temperature HPLC coupled with off-line NMR experiments, it is possible to study individual conformers. researchgate.net
For detailed structural analysis, two-dimensional NMR techniques are employed:
COSY (Correlation Spectroscopy): Confirms proton-proton (H-H) coupling networks within the diazepane ring, helping to assign signals to specific protons in the ethylenediamine (B42938) and aminopropionic acid fragments. Off-line COSY experiments have been used to confirm that the 1,4-benzodiazepine (B1214927) ring structure remains intact and does not undergo pH-dependent ring-opening during analysis. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. For related 1,4-benzodiazepine structures, NOE analysis has been fundamental in characterizing the stereochemistry and determining the preferred conformation of substituents on the diazepine (B8756704) ring. nih.gov
The specific chemical shifts observed in the ¹H and ¹³C NMR spectra are sensitive to the molecular conformation and the protonation state of the nitrogen atoms, which is particularly relevant for the hydrochloride salt.
Table 1: Representative NMR Data for Related Diazepane Structures Note: Specific data for 1,4-Diazepan-2-one (B1253349) hydrochloride is not publicly available. This table is illustrative of typical shifts for similar diazepanone cores.
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O | - | ~170-175 |
| CH₂ (adjacent to C=O) | ~2.5 - 2.8 | ~35-40 |
| CH₂ (adjacent to NH) | ~3.0 - 3.4 | ~45-50 |
Mass Spectrometry for Reaction Monitoring and Product Characterization
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for monitoring the synthesis of 1,4-diazepan-2-one and characterizing the final product and any impurities.
In synthetic chemistry, LC-MS can be used to track the disappearance of starting materials and the appearance of the desired product in real-time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.
For product characterization, high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule. For 1,4-diazepan-2-one (C₅H₁₀N₂O), the expected exact mass would be calculated and compared to the experimental value.
Tandem mass spectrometry (MS/MS) is used to establish the structure of the parent ion by analyzing its fragmentation pattern. nih.govresearchgate.net When the protonated molecule [M+H]⁺ is subjected to collision-induced dissociation (CID), it breaks apart in a predictable manner. These fragmentation patterns are used to confirm the identity of the target compound and to characterize any related substances or metabolites. nih.govnih.gov Quantification of the compound in various matrices is often performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which provides high sensitivity and selectivity. nih.govnih.govoup.comspringernature.com
Table 2: Expected Mass Spectrometry Data for 1,4-Diazepan-2-one
| Parameter | Value | Technique |
|---|---|---|
| Molecular Formula | C₅H₁₀N₂O | - |
| Molecular Weight | 114.15 g/mol | - |
| [M+H]⁺ (Monoisotopic) | 115.0866 m/z | ESI-MS |
X-ray Diffraction Analysis of Crystalline Forms and Complexes
X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and the absolute conformation of the molecule in the crystal lattice.
For related 1,4-benzodiazepine structures, XRD studies have been crucial for:
Confirming Conformation: Research has shown that seven-membered diazepine rings often adopt a boat-shaped conformation in the crystalline state. nih.gov
Understanding Intermolecular Interactions: XRD reveals how molecules are arranged in the crystal, including hydrogen bonding networks. For 1,4-diazepan-2-one hydrochloride, strong N-H···Cl⁻ and potentially N-H···O=C hydrogen bonds would be expected to dominate the crystal packing. These interactions significantly influence the physical properties of the solid, such as melting point and solubility.
Stereochemical Assignment: For chiral derivatives, X-ray crystallography provides an unambiguous determination of the absolute configuration (R or S). This has been used to understand how different enantiomers interact with biological receptors. nih.gov
Analysis of the powder X-ray diffraction (PXRD) pattern is used to characterize the bulk crystalline material, identify different polymorphic forms, and assess the crystallinity of a sample. researchgate.net
Table 3: Illustrative Crystallographic Data for a Related Benzodiazepine (B76468) Derivative Note: This data is for a substituted 1,5-benzodiazepin-2-one (B1260877) and serves as an example of the parameters obtained from an X-ray diffraction study. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.1934 (3) |
| b (Å) | 7.3997 (2) |
| c (Å) | 12.0123 (3) |
| β (°) | 108.855 (1) |
Spectroscopic Probes for Reaction Monitoring and Kinetic Studies
Beyond chromatography, various spectroscopic techniques can be employed for real-time monitoring of reactions that produce or consume this compound, allowing for detailed kinetic analysis.
UV-Vis Spectroscopy: While the core 1,4-diazepan-2-one structure lacks a strong chromophore, it can be used if the starting materials or reagents have distinct absorption profiles. For instance, in reactions involving aromatic precursors, the change in conjugation can be monitored. In some cases, the compound can form a colored ion-pair association complex, such as with ferrithiocyanide, which can be monitored spectrophotometrically at a specific wavelength (e.g., 506 nm) to determine its concentration. researchgate.net
Infrared (IR) and Raman Spectroscopy: In-situ IR or Raman probes can track a reaction's progress by monitoring the disappearance of reactant vibrational bands and the appearance of product bands. For the synthesis of 1,4-diazepan-2-one, the appearance of the characteristic amide C=O stretch (around 1650-1680 cm⁻¹) would be a key indicator of product formation.
NMR Spectroscopy: For slower reactions, ¹H NMR spectroscopy can be used to monitor the reaction directly in the NMR tube. By integrating the signals corresponding to the reactants and products over time, a kinetic profile of the reaction can be constructed.
These spectroscopic monitoring techniques are powerful for optimizing reaction conditions, understanding reaction mechanisms, and ensuring process control in a laboratory or manufacturing setting. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1,4-Diazepan-2-one hydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Use a NIOSH-certified respirator if ventilation is insufficient .
- Engineering Controls : Conduct experiments in a fume hood to minimize inhalation exposure. Ensure eyewash stations and safety showers are accessible .
- Storage : Store in tightly sealed containers in a dry, well-ventilated area away from ignition sources. Avoid electrostatic discharge by grounding equipment .
- First Aid : For skin contact, wash with soap and water. For eye exposure, rinse with water for ≥15 minutes. If inhaled, move to fresh air and seek medical attention .
Q. How is this compound synthesized, and what are the common characterization techniques?
- Methodological Answer :
- Synthesis : A traceless solid-phase approach enables efficient synthesis. Key steps include resin-bound amine coupling, cyclization, and cleavage using trifluoroacetic acid (TFA). Yields typically exceed 85% with HPLC purity >95% .
- Characterization :
- NMR : and NMR confirm ring structure and proton environments.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] = 115.09).
- X-ray Crystallography : SHELX software refines crystal structures, with ORTEP-3 visualizing puckering parameters (e.g., Cremer-Pople analysis for seven-membered rings) .
Advanced Research Questions
Q. What methodological considerations are critical for optimizing the solid-phase synthesis of 1,4-Diazepan-2-one derivatives?
- Methodological Answer :
- Resin Selection : Use Wang or Rink amide resins for amine anchoring. Swelling in dichloromethane (DCM) improves reactant accessibility .
- Cyclization Efficiency : Microwave-assisted heating (80°C, 30 min) reduces racemization vs. traditional thermal methods.
- Cleavage Optimization : TFA:DCM (1:1) with 2% triisopropylsilane minimizes side reactions. Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
- Data Contradiction : While solid-phase synthesis reduces purification steps, scalability challenges (e.g., resin loading capacity) may necessitate hybrid solution-phase approaches for large-scale production .
Q. How can crystallographic data analysis tools like SHELX be applied to determine the molecular structure of this compound?
- Methodological Answer :
- Data Collection : Collect high-resolution (<1.0 Å) X-ray diffraction data at 100 K. Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals .
- Structure Solution : SHELXD solves phases via dual-space methods. SHELXL refines anisotropic displacement parameters and hydrogen bonding networks.
- Validation : Check for R-factor convergence (R1 < 5%). ORTEP-3 visualizes ring puckering (e.g., Cremer-Pople coordinates: θ = 25°, φ = 120°) and hydrogen-bonding motifs (e.g., N–H···Cl interactions) .
Q. What challenges arise in the allylic alkylation of diazepanone substrates, and how can they be addressed methodologically?
- Methodological Answer :
- Substrate Reactivity : The diazepanone ring’s conformational flexibility leads to competing α-/γ-alkylation. Use bulky palladium catalysts (e.g., Pd(OAc)/t-BuXPhos) to favor γ-selectivity .
- Stereocontrol : Chiral ligands (e.g., (R)-BINAP) induce enantioselectivity (up to 90% ee). Monitor diastereomer ratios via chiral HPLC (Chiralpak IA column) .
- Byproduct Mitigation : Add molecular sieves to absorb water, preventing hydrolysis of the alkylated product .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
